molecular formula C10H11ClO B2628465 2-(2,4-Dimethylphenyl)acetyl chloride CAS No. 90705-86-5

2-(2,4-Dimethylphenyl)acetyl chloride

Cat. No.: B2628465
CAS No.: 90705-86-5
M. Wt: 182.65
InChI Key: VHSRWRNGXYOGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acetyl chloride functional group, which makes it a valuable reagent in various chemical reactions.

Mechanism of Action

Mode of Action

The mode of action of 2-(2,4-Dimethylphenyl)acetyl chloride involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon of the acyl chloride, leading to the substitution of the chloride ion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .

Preparation Methods

2-(2,4-Dimethylphenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride and sulfur dioxide as a byproduct .

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylphenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2-(2,4-Dimethylphenyl)acetyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)acetyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRWRNGXYOGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.